molecular formula C17H14F2N4O B2473688 N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 400080-89-9

N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2473688
CAS No.: 400080-89-9
M. Wt: 328.323
InChI Key: HLTQSNQDKZLPBY-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a fluorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a diketone in the presence of an acid catalyst. The fluorophenyl and carboxamide groups are then introduced through subsequent reactions, such as nucleophilic substitution and amidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure high yield and purity, essential for commercial applications. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenols.

  • Reduction: The triazole ring can be reduced to form triazolines.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Fluorophenols

  • Reduction: Triazolines

  • Substitution: Amides and esters

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

  • 2,4-Difluorophenyl isocyanate

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-10-3-6-13(7-4-10)23-11(2)20-16(22-23)17(24)21-15-8-5-12(18)9-14(15)19/h3-9H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTQSNQDKZLPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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